molecular formula C18H22N2O4 B7351110 5-(4-ethylphenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,2-oxazole-3-carboxamide

5-(4-ethylphenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,2-oxazole-3-carboxamide

カタログ番号 B7351110
分子量: 330.4 g/mol
InChIキー: SKBOFGCSLFIVRZ-HZPDHXFCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-ethylphenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,2-oxazole-3-carboxamide, also known as EPOC or GSK690693, is a selective inhibitor of protein kinase B (PKB/Akt). It was developed by GlaxoSmithKline (GSK) as a potential anti-cancer drug.

作用機序

PKB/Akt is a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism. It is activated by various growth factors and cytokines and promotes cell survival by inhibiting apoptosis. 5-(4-ethylphenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,2-oxazole-3-carboxamide inhibits PKB/Akt by binding to its ATP-binding site, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, reduce tumor growth in animal models, and sensitize cancer cells to chemotherapy and radiation therapy. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.

実験室実験の利点と制限

One of the advantages of 5-(4-ethylphenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,2-oxazole-3-carboxamide is its selectivity for PKB/Akt, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cell type and genetic background. Furthermore, its pharmacokinetics and bioavailability may limit its use in clinical settings.

将来の方向性

Further research is needed to optimize the formulation and delivery of 5-(4-ethylphenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,2-oxazole-3-carboxamide, as well as to identify biomarkers that can predict its efficacy and toxicity. Combination therapy with other anti-cancer agents may also enhance its therapeutic potential. Additionally, this compound may have potential applications in other diseases, such as diabetes and neurodegenerative disorders, which are also associated with dysregulated PKB/Akt signaling.

合成法

The synthesis of 5-(4-ethylphenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,2-oxazole-3-carboxamide involves several steps, including the reaction of 4-ethylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 2-amino-4-methoxy-3-methylbutanoic acid. The final step involves the cyclization of the intermediate product to form this compound.

科学的研究の応用

5-(4-ethylphenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound works by blocking the activity of PKB/Akt, a protein that is often overexpressed in cancer cells and promotes their survival and growth.

特性

IUPAC Name

5-(4-ethylphenyl)-N-[(3R,4R)-4-methoxyoxan-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-12-4-6-13(7-5-12)17-10-14(20-24-17)18(21)19-15-11-23-9-8-16(15)22-2/h4-7,10,15-16H,3,8-9,11H2,1-2H3,(H,19,21)/t15-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBOFGCSLFIVRZ-HZPDHXFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3COCCC3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N[C@@H]3COCC[C@H]3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。